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molecular formula C10H14N2O3 B2778059 N-(3-methoxypropyl)-4-nitroaniline CAS No. 66493-54-7

N-(3-methoxypropyl)-4-nitroaniline

Cat. No. B2778059
M. Wt: 210.233
InChI Key: JBTPRUMXWADORW-UHFFFAOYSA-N
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Patent
US04277244

Procedure details

One heats to reflux for 5 hours 0.2 mole (28.2 g) of parafluoronitrobenzene in 102 ml of γ-methoxypropylamine. One then pours the cooled reaction mixture into 200 g of crushed ice. The intended product precipitates first in the form of an oil which crystallizes rapidly. After recrystallization in methanol and vacuum drying the product melts at 56° C. Analysis gives the following results:
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH3:11][O:12][CH2:13][CH2:14][CH2:15][NH2:16]>>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([NH:16][CH2:15][CH2:14][CH2:13][O:12][CH3:11])=[CH:3][CH:4]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
28.2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
102 mL
Type
reactant
Smiles
COCCCN
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
One then pours
CUSTOM
Type
CUSTOM
Details
The intended product precipitates first in the form of an oil which
CUSTOM
Type
CUSTOM
Details
crystallizes rapidly
CUSTOM
Type
CUSTOM
Details
After recrystallization in methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
vacuum drying the product melts at 56° C
CUSTOM
Type
CUSTOM
Details
Analysis gives the
CUSTOM
Type
CUSTOM
Details
following results

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(NCCCOC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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